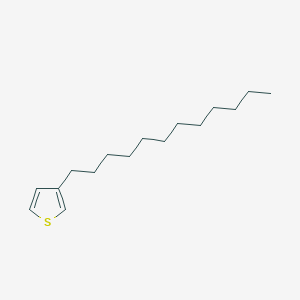

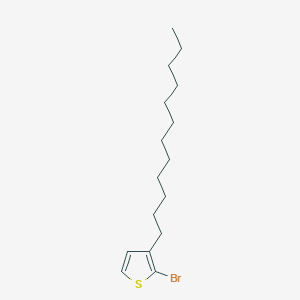

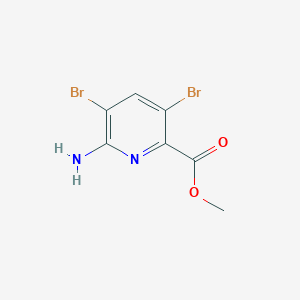

![molecular formula C7H10N2O2 B052751 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione CAS No. 1393840-12-4](/img/structure/B52751.png)

3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione is a chemical compound belonging to the cyclobutene family, characterized by its unique functional groups and structural framework. This compound has drawn interest due to its potential applications in various fields of chemistry and biochemistry, especially as a building block for more complex molecules.

Synthesis Analysis

The synthesis of structurally related 3-aminocyclobut-2-en-1-ones involves facile condensation of cyclobuta-1,3-diones with primary amines, followed by substitution reactions at the C-2 position with various electrophilic reagents. This method provides a versatile approach to synthesizing a wide range of functionalized cyclobutene derivatives (Brand et al., 2003).

Molecular Structure Analysis

The molecular structure of 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, a related compound, reveals that it forms hydrogen-bonded chains and extended ribbons, demonstrating the significant role of hydrogen bonding in the solid-state arrangement of these cyclobutene derivatives (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

Cyclobutene derivatives undergo a variety of chemical reactions, including bromination, which leads to the formation of various substituted cyclobutenes and their transformation into other cyclic compounds. The reactivity of these compounds is significantly influenced by the nature of the substituents and the reaction conditions, highlighting the diversity of chemical transformations possible with this class of compounds (Toda & Ooi, 1973).

科学的研究の応用

Potent VLA-4 Antagonists

A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, including 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione derivatives, has been prepared and identified as potent antagonists of the VLA-4 receptor. These compounds were developed through facile condensation reactions, demonstrating significant potential in medicinal chemistry for the modulation of VLA-4 mediated processes (Brand et al., 2003).

Anticancer and Antiviral Applications

Derivatives of 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione have been explored for their anticancer and antiviral properties. These compounds, synthesized as squarate-based carbocyclic nucleosides, were subjected to computational analyses and preliminary screenings, indicating their promising applications in targeting cancer and viral infections (Lu et al., 2017).

Supramolecular Assemblies and Weak Intermolecular Interactions

Squaric acid derivatives, including those related to 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione, have been synthesized and analyzed for their ability to form supramolecular assemblies. The study highlights the importance of ion-pair and H-bonding interactions, along with π–π stacking and anion–π contacts, in the solid-state formation of these assemblies. This research contributes to the understanding of molecular interactions and the design of novel materials (Prohens et al., 2017).

CXCR2 Chemokine Receptor Antagonists

Research into 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones unveiled a series of potent and selective inhibitors against the CXCR2 chemokine receptor. These findings are significant for developing new therapeutic agents targeting inflammatory diseases and cancer, where the CXCR2 receptor plays a crucial role (Liu et al., 2009).

Thyroid Hormone Receptor Selectivity

A novel series of 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives were designed, synthesized, and evaluated for their selectivity towards the thyroid hormone receptor beta (TR-beta). These findings could have implications for developing targeted therapies for thyroid hormone-related disorders (Raval et al., 2008).

特性

IUPAC Name |

3-amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9(2)5-4(8)6(10)7(5)11/h3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQRZDPYFUZNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=C(C(=O)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

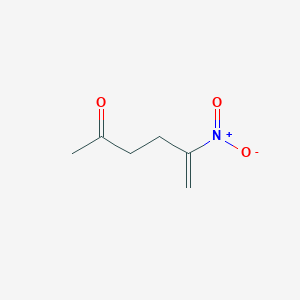

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

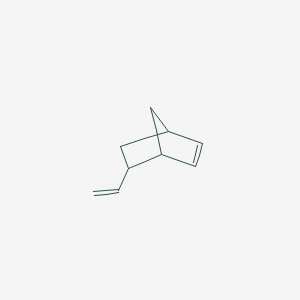

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)